(3R)-3-Amino-3-(2-methylcyclohexyl)propanamide
Description
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-methylcyclohexyl)propanamide |
InChI |
InChI=1S/C10H20N2O/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)/t7?,8?,9-/m1/s1 |
InChI Key |
WIKVPSMLKFTOLP-AMDVSUOASA-N |
Isomeric SMILES |
CC1CCCCC1[C@@H](CC(=O)N)N |
Canonical SMILES |
CC1CCCCC1C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Chiral Amino Amide Formation via Ammonolysis of Esters or Nitriles
A common approach to synthesize amino amides involves:
- Preparation of an appropriate ester or nitrile precursor bearing the cyclohexyl substituent.
- Conversion of the ester or nitrile to the amide via ammonolysis or reduction.
- Introduction or preservation of stereochemistry during these steps.
For example, methods described for related compounds such as 3-amino-2,2-dimethylpropionamide involve:
Stereoselective Addition to Chiral Cyclohexyl Precursors
The 2-methylcyclohexyl substituent can be introduced by:
- Starting from chiral 2-methylcyclohexanone or related cyclohexyl derivatives.
- Performing stereoselective nucleophilic addition or substitution reactions to install the amino and amide groups at the 3-position.
Use of Chiral Auxiliaries or Catalysts
To ensure the (3R) configuration, asymmetric synthesis techniques may be employed, including:
- Use of chiral catalysts in addition or amidation steps.
- Resolution of racemic mixtures by chiral chromatography or crystallization.
Detailed Preparation Method (Inferred and Analogous)
Based on the preparation of structurally related compounds such as 3-amino-2,2-dimethylpropionamide, a plausible synthetic route for (3R)-3-Amino-3-(2-methylcyclohexyl)propanamide is as follows:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Synthesis of chiral 2-methylcyclohexyl-substituted precursor | Starting from 2-methylcyclohexanone, perform stereoselective addition of a nucleophile to introduce a side chain at the 3-position | Chiral catalyst, nucleophile, low temperature | Chiral intermediate with defined (3R) stereochemistry |
| 2. Formation of ester intermediate | Esterification of the carboxyl group with alcohol (e.g., methanol) under acid catalysis | Methanol, acid catalyst (H2SO4 or HCl), reflux | Ester intermediate suitable for ammonolysis |
| 3. Ammonolysis to amide | Reaction of ester with ammonia solution under reflux to convert ester to primary amide | NH3 (aq), reflux, 6-8 hours | (3R)-3-Amino-3-(2-methylcyclohexyl)propanamide |
| 4. Purification | Extraction, drying, and recrystallization or chromatography | Organic solvents (ethyl acetate, toluene), drying agents | Pure target compound |
This method parallels the three-step process of esterification, protection (if necessary), and ammonolysis described for similar amino amides.
Research Findings and Yields
From analogous compounds, yields for such three-step syntheses vary but are generally in the 60-80% range for the ammonolysis step, with overall yields depending on stereoselectivity and purification efficiency. For example, in the preparation of 3-amino-2,2-dimethylpropionamide:
| Embodiment | Step 1: Esterification Yield (%) | Step 3: Ammonolysis Yield (%) | Notes |
|---|---|---|---|
| 1 | 74 | 80 | Using methyl esters and 28% ammonia solution reflux for 6h |
| 3 | 74 | 60 | Variation in ester type and reaction time |
| 5 | 70 | 70.6 | Using isopropyl ester variant |
These data suggest that careful control of reaction conditions and choice of ester can optimize yield and purity.
Analytical and Purification Techniques
- Gas Chromatography (GC) is used to monitor esterification completeness.
- Reflux times and temperatures are optimized to maximize conversion.
- pH adjustment and extraction with ethyl acetate followed by drying over anhydrous sodium sulfate are standard.
- Final purification often involves distillation under reduced pressure or recrystallization.
Challenges and Considerations
- The toxicity and handling of reagents such as potassium cyanide (used in some related syntheses) restrict their industrial applicability.
- Achieving high enantiomeric purity requires chiral catalysts or resolution techniques.
- Side reactions and byproduct formation necessitate chromatographic purification in some cases.
- The steric bulk of the 2-methylcyclohexyl group may influence reaction rates and stereoselectivity.
Summary Table of Preparation Method
| Step No. | Reaction Type | Key Reagents | Conditions | Expected Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Esterification | Hydroxyl acid + Methanol + Acid catalyst | Reflux 6h, acid catalysis | ~70-75 | Ester intermediate formation |
| 2 | Protection (optional) | Acyl chlorides, base | Room temp | N/A | Protect hydroxyl if present |
| 3 | Ammonolysis | Ammonia solution (28%) | Reflux 6-8h | 60-80 | Conversion to amide |
Scientific Research Applications
(3R)-3-Amino-3-(2-methylcyclohexyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-methylcyclohexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The cyclohexyl ring provides structural rigidity and hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The 2-methylcyclohexyl group distinguishes this compound from analogs with aromatic or heterocyclic substituents. Key comparisons include:
Key Observations :
- Aromatic vs. In contrast, the 2-methylcyclohexyl group likely reduces polarity, improving lipid solubility and membrane permeability.
- Ring Size and Strain : The cyclobutyl analog () introduces ring strain due to its four-membered structure, which may destabilize the compound compared to the six-membered cyclohexyl group in the target molecule .
- Functional Group Impact: Ester-containing analogs (e.g., ethyl 3-amino-3-(3-methylphenyl)propanoate) are prone to hydrolysis, whereas the amide group in the target compound offers greater metabolic stability .
Biological Activity
(3R)-3-Amino-3-(2-methylcyclohexyl)propanamide, a compound with significant structural features, has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of an amino group and a propanamide functional group attached to a cyclohexyl moiety. Its molecular formula is CHNO, with a molar mass of approximately 197.28 g/mol. The structural configuration contributes to its biological activity and interaction with various receptors.
Research indicates that (3R)-3-amino-3-(2-methylcyclohexyl)propanamide may interact with several receptor systems, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are common therapeutic targets. The compound's ability to modulate these receptors can lead to various physiological effects.
Potential Interactions
- Gastrin-Releasing Peptide Receptors : Studies have shown that compounds structurally related to (3R)-3-amino-3-(2-methylcyclohexyl)propanamide can act as agonists or antagonists for gastrin-releasing peptide receptors, influencing intracellular calcium mobilization in neutrophils .
- TRPM8 Channels : There is evidence suggesting that similar compounds can activate TRPM8 channels, which are involved in sensory perception and thermoregulation. Activation of these channels can lead to increased intracellular calcium levels, contributing to various biological responses .
Biological Activity and Efficacy
The biological activity of (3R)-3-amino-3-(2-methylcyclohexyl)propanamide has been evaluated through various assays:
- Antiproliferative Effects : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative activity against certain cancer cell lines. For instance, modifications in the structure can enhance or diminish this activity, highlighting the importance of stereochemistry .
- Neurotransmitter Receptor Interactions : Investigations into its binding affinity with neurotransmitter receptors have shown potential implications for treating neurological disorders. The compound's interactions may modulate neurotransmission pathways, offering therapeutic avenues for conditions such as anxiety or depression.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of (3R)-3-amino-3-(2-methylcyclohexyl)propanamide derivatives:
Q & A
Q. Q1. What synthetic strategies are effective for achieving high enantiomeric purity in (3R)-3-Amino-3-(2-methylcyclohexyl)propanamide?
Answer: Enantioselective synthesis is critical due to the chiral center at the 3R position. Key approaches include:
- Chiral Auxiliaries : Use of (R)-configured tert-butoxycarbonyl (Boc) groups to direct stereochemistry during alkylation or amidation steps .
- Asymmetric Catalysis : Nickel- or palladium-catalyzed reactions with chiral ligands (e.g., BINAP) to control stereoselectivity .
- Resolution Techniques : Chiral HPLC or enzymatic resolution to separate enantiomers post-synthesis .
Q. Q2. How can researchers validate the structural conformation of the 2-methylcyclohexyl moiety in this compound?
Answer: Conformational analysis requires:
- NMR Spectroscopy : H and C NMR to identify axial/equatorial methyl group positioning via coupling constants and NOE effects .
- X-ray Crystallography : Resolve crystal structures to confirm chair/boat cyclohexane conformations .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental data .
Advanced Research Questions
Q. Q3. How do steric effects from the 2-methylcyclohexyl group influence reactivity in nucleophilic substitution reactions?
Answer: The bulky 2-methylcyclohexyl group impacts reaction kinetics and regioselectivity:
- Steric Hindrance : Reduces reaction rates in SN2 mechanisms but favors SN1 pathways due to carbocation stabilization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) mitigate steric effects by stabilizing transition states .
- Case Study : Substitution at the amide nitrogen with methyl iodide showed 40% yield in DMF vs. <10% in THF, highlighting solvent dependency .
Q. Q4. What analytical methods resolve contradictions in reported biological activities of this compound?
Answer: Discrepancies in enzyme inhibition data (e.g., IC50 variability) may arise from:
- Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) .
- Purity Issues : Trace impurities (e.g., diastereomers) alter activity. Validate purity via LC-MS and 2D NMR .
- Target Selectivity : Use isoform-specific assays (e.g., kinase panels) to distinguish off-target effects .
Q. Q5. What in silico strategies predict the compound’s metabolic stability and toxicity?
Answer: Computational tools enhance preclinical profiling:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability, CYP450 interactions, and hERG liability .
- Metabolite Identification : Molecular docking (AutoDock Vina) to simulate interactions with hepatic enzymes like CYP3A4 .
- Toxicity Alerts : Rule-of-five violations (e.g., molecular weight >500) flagged via ChemAxon .
Methodological Guidance
Q. Q6. How to optimize reaction yields in multi-step syntheses involving sensitive intermediates?
Answer:
Q. Q7. What spectroscopic techniques differentiate between cis/trans isomers in related propanamide derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
